4-(2-Ethenylsulfonylethyl)-2-methyl-2-phenylmorpholine
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Overview
Description
4-(2-Ethenylsulfonylethyl)-2-methyl-2-phenylmorpholine is a complex organic compound with a unique structure that includes a morpholine ring substituted with ethenylsulfonylethyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethenylsulfonylethyl)-2-methyl-2-phenylmorpholine typically involves multiple steps, starting with the preparation of the morpholine ring. One common method involves the reaction of 2-methyl-2-phenylmorpholine with ethenylsulfonyl chloride under basic conditions to introduce the ethenylsulfonylethyl group. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethenylsulfonylethyl)-2-methyl-2-phenylmorpholine can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form sulfone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are common.
Substitution: Electrophiles like bromine or nitronium ions can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethenyl group typically yields sulfone derivatives, while reduction of the sulfonyl group results in sulfides.
Scientific Research Applications
4-(2-Ethenylsulfonylethyl)-2-methyl-2-phenylmorpholine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(2-Ethenylsulfonylethyl)-2-methyl-2-phenylmorpholine exerts its effects involves interactions with specific molecular targets. The ethenylsulfonylethyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The phenyl group may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Ethenylsulfonylethyl)-2,2,3-trimethylmorpholine
- 2-(4-Methylsulfonylphenyl)indole derivatives
Uniqueness
4-(2-Ethenylsulfonylethyl)-2-methyl-2-phenylmorpholine is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-(2-ethenylsulfonylethyl)-2-methyl-2-phenylmorpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-3-20(17,18)12-10-16-9-11-19-15(2,13-16)14-7-5-4-6-8-14/h3-8H,1,9-13H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVTUDFYRPDDAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)CCS(=O)(=O)C=C)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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